Antimycobacterial agent-3
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Overview
Description
Antimycobacterial agent-3 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various mycobacterial species, including Mycobacterium leprae and Mycobacterium avium complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-3 involves a series of chemical reactions. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing high yields and shorter reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Antimycobacterial agent-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced quinoxaline compounds .
Scientific Research Applications
Antimycobacterial agent-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of mycobacterial species in vitro.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations
Mechanism of Action
The mechanism of action of antimycobacterial agent-3 involves the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway. Specifically, it targets the enzyme arabinosyl transferase, which is responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Isoniazid: Inhibits mycolic acid synthesis in the mycobacterial cell wall.
Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.
Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-3.
Uniqueness: this compound is unique in its ability to target multiple stages of cell wall synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Its dual action on both arabinosyl transferase and other enzymes involved in cell wall synthesis sets it apart from other antimycobacterial agents .
Properties
Molecular Formula |
C21H15F6N5O4S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+ |
InChI Key |
SDUMDBOBMADVMH-IPBVOBEMSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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